1-Ethyl-4-hydroxyindolin-2-one
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Overview
Description
1-Ethyl-4-hydroxyindolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The structure of this compound consists of an indole core with an ethyl group at the nitrogen atom and a hydroxyl group at the fourth position. This compound is of interest due to its potential biological activities and applications in scientific research .
Preparation Methods
The synthesis of 1-Ethyl-4-hydroxyindolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethyl-3-hydroxyindole with an oxidizing agent can yield this compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Ethyl-4-hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-4-hydroxyindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 1-Ethyl-4-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-4-hydroxyindolin-2-one can be compared with other similar compounds, such as:
Indolin-2-one: Lacks the ethyl and hydroxyl groups, leading to different chemical and biological properties.
3-Hydroxyindolin-2-one: Has a hydroxyl group at the third position instead of the fourth, resulting in distinct reactivity and applications.
Isatin: An oxidized form of indole with a ketone group, used in various synthetic and biological studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-ethyl-4-hydroxy-3H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-8-4-3-5-9(12)7(8)6-10(11)13/h3-5,12H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNDFCVLHUEYAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744506 |
Source
|
Record name | 1-Ethyl-4-hydroxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173541-15-6 |
Source
|
Record name | 1-Ethyl-4-hydroxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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